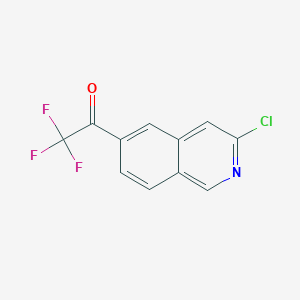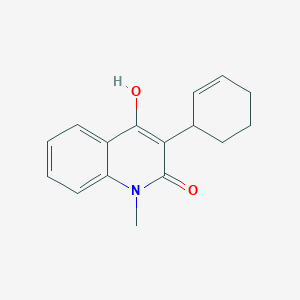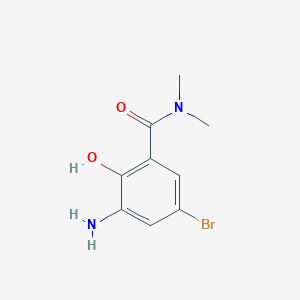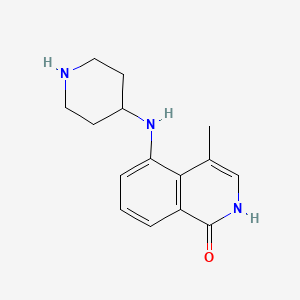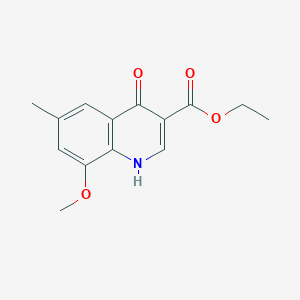![molecular formula C18H14O2 B11858654 3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one CAS No. 114208-70-7](/img/structure/B11858654.png)
3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one is a complex organic compound belonging to the class of indeno[2,1-b]pyrans This compound is characterized by its unique fused ring structure, which includes a phenyl group and a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one typically involves a multi-step process. One common method involves the reaction of phthalaldehyde with 2-(1-phenylethylidene) malononitrile in the presence of a base such as triethylamine (Et3N) in dimethylformamide (DMF) solvent. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization from ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyran ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can undergo photochromic reactions, where it changes color upon exposure to light. This property is attributed to the reversible formation of colored isomers through the excitation of singlet and triplet states . The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Phenyl-3H-naphtho[2,1-b]pyran: Similar structure but with a naphthalene ring instead of an indene ring.
2-Oxo-4-phenyl-2,5-dihydroindeno[1,2-b]pyran-3-carbonitrile: Another indeno[2,1-b]pyran derivative with a nitrile group.
Uniqueness: 3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one is unique due to its specific fused ring structure and the presence of a phenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
114208-70-7 |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
3-phenyl-4,9-dihydro-3H-indeno[2,1-b]pyran-2-one |
InChI |
InChI=1S/C18H14O2/c19-18-15(12-6-2-1-3-7-12)11-16-14-9-5-4-8-13(14)10-17(16)20-18/h1-9,15H,10-11H2 |
Clé InChI |
BPPPHWGFPKNDEM-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)OC2=C1C3=CC=CC=C3C2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one](/img/structure/B11858573.png)


